

Application Note: Mass Spectrometry Characterization of 1-Carbamoylpiperidine-3carboxylic acid

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Compound of Interest		
Compound Name:	1-Carbamoylpiperidine-3- carboxylic acid	
Cat. No.:	B1284338	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Carbamoylpiperidine-3-carboxylic acid is a piperidine derivative containing both a carboxylic acid and a carbamoyl functional group. As a polar small molecule, its characterization and quantification are essential in various stages of drug discovery and development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical tool for the sensitive and specific analysis of such compounds. [1][2] This application note provides a detailed protocol for the mass spectrometric characterization of 1-Carbamoylpiperidine-3-carboxylic acid, including predicted fragmentation patterns and a comprehensive experimental workflow.

Predicted Mass Spectrometry Data

The chemical structure of **1-Carbamoylpiperidine-3-carboxylic acid** is presented below, along with its key properties.

Chemical Structure:

Molecular Formula: C7H12N2O3



Molecular Weight: 172.18 g/mol

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like **1- Carbamoylpiperidine-3-carboxylic acid**, as it is effective for semi-polar or polar compounds. [3] Analysis can be performed in both positive and negative ion modes.

Table 1: Predicted m/z Values for Precursor and Fragment Ions

Ion Mode	Ion Type	Predicted m/z	Description
Positive	[M+H]+	173.09	Protonated molecule
Positive	[M+Na]+	195.07	Sodium adduct
Positive	Fragment	156.06	Loss of NH3 (ammonia)
Positive	Fragment	128.07	Loss of COOH (carboxyl group)
Positive	Fragment	111.06	Loss of CONH2 (carbamoyl group) and H2O
Negative	[M-H]-	171.07	Deprotonated molecule
Negative	Fragment	127.08	Loss of CO2 (carbon dioxide)

Experimental Protocol

This protocol outlines a general procedure for the analysis of **1-Carbamoylpiperidine-3-carboxylic acid** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

 Standard Solution: Prepare a 1 mg/mL stock solution of 1-Carbamoylpiperidine-3carboxylic acid in a suitable solvent such as methanol or water.



- Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare a series of working standards for calibration and system suitability checks.
- Matrix Samples (if applicable): For analysis in biological matrices (e.g., plasma, urine),
 perform a protein precipitation or solid-phase extraction to remove interferences. A typical
 protein precipitation protocol involves adding three parts of cold acetonitrile to one part of the
 sample, vortexing, centrifuging, and analyzing the supernatant.

Liquid Chromatography (LC)

Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for better retention and separation.[4]

- Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μm)
- Mobile Phase A: Acetonitrile with 0.1% formic acid
- Mobile Phase B: Water with 0.1% formic acid
- Gradient: 95% A to 50% A over 5 minutes, hold at 50% A for 2 minutes, then return to 95% A and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μL

Mass Spectrometry (MS)

- Instrument: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an ESI source.[5]
- Ionization Mode: ESI Positive and Negative
- Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
- Source Temperature: 150 °C







Desolvation Temperature: 400 °C

Desolvation Gas Flow: 800 L/hr

· Cone Gas Flow: 50 L/hr

Collision Gas: Argon

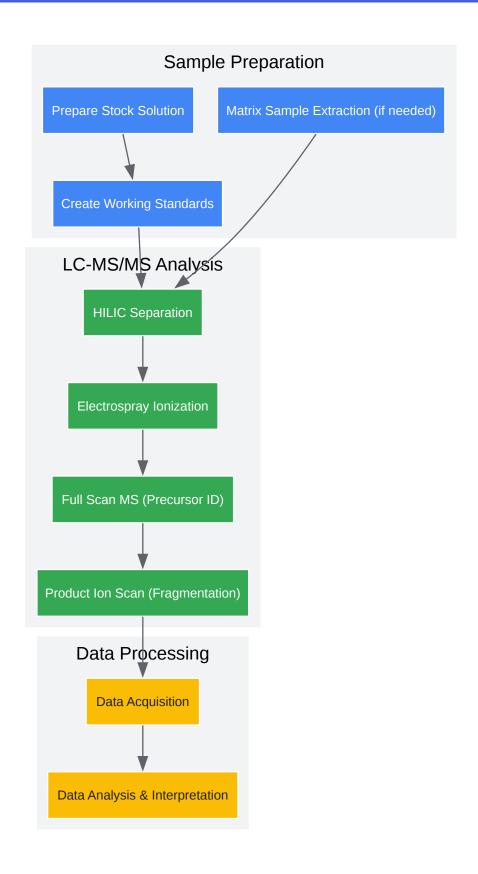
• MS Scan Mode: Full scan from m/z 50-500 to determine the precursor ion.

• MS/MS Product Ion Scan: Select the precursor ion (e.g., m/z 173.09 in positive mode) and vary the collision energy (e.g., 10-40 eV) to obtain a characteristic fragmentation pattern.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS characterization of **1-Carbamoylpiperidine-3-carboxylic acid**.





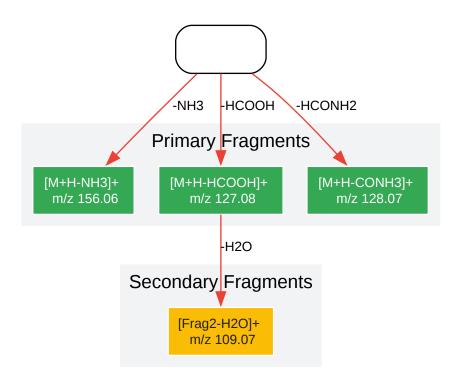
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Caption: Experimental workflow for LC-MS/MS analysis.



Proposed Fragmentation Pathway

The fragmentation of protonated piperidine alkaloids often involves the loss of small neutral molecules.[6][7] For **1-Carbamoylpiperidine-3-carboxylic acid**, key fragmentations are predicted to involve the loss of ammonia, the carboxyl group, and the carbamoyl group. In short-chain carboxylic acids, prominent peaks can arise from the loss of OH and COOH.[8][9]



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Caption: Proposed fragmentation pathway in positive ion mode.

Conclusion

This application note provides a foundational protocol for the mass spectrometric characterization of **1-Carbamoylpiperidine-3-carboxylic acid**. The use of LC-MS/MS with ESI allows for sensitive and specific detection. The predicted fragmentation patterns, in conjunction with the detailed experimental protocol, offer a robust starting point for method development and routine analysis in research and drug development settings. Further optimization of LC and MS parameters may be necessary depending on the specific application and sample matrix.



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